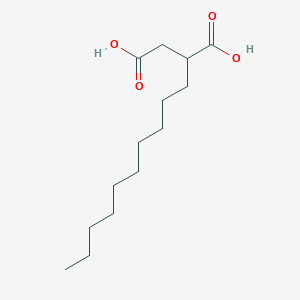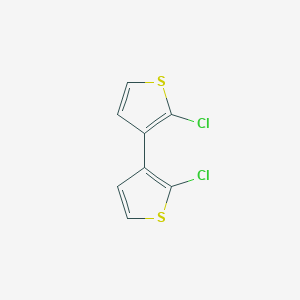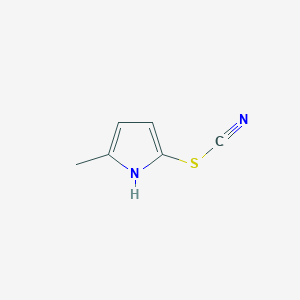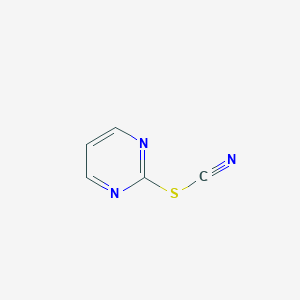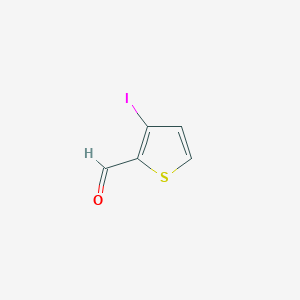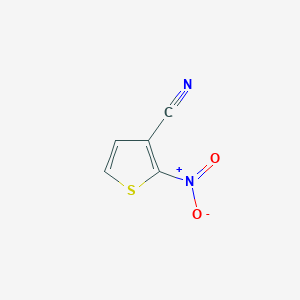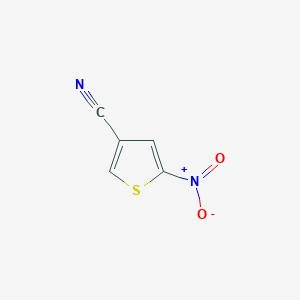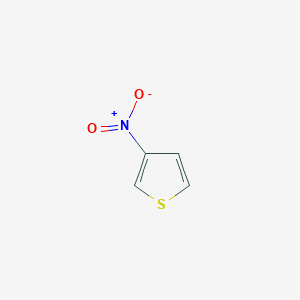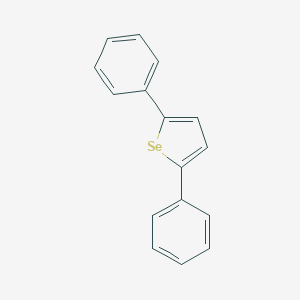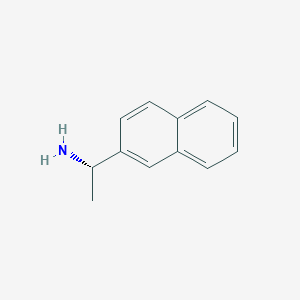![molecular formula C6H7BN2OS B186583 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine CAS No. 58157-75-8](/img/structure/B186583.png)
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine (HMTD) is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. This molecule belongs to the class of thieno[3,2-d]diazaborinines, which have been studied extensively for their unique properties and potential uses in various fields.
Wirkmechanismus
The mechanism of action of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. Studies have shown that 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to inhibit the activity of certain transcription factors, which are proteins that regulate gene expression.
Biochemische Und Physiologische Effekte
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have various biochemical and physiological effects. Studies have shown that 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have anti-inflammatory properties and can inhibit the production of certain cytokines, which are proteins that play a role in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine in lab experiments is its high purity and stability. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine. One area of research is the development of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine-based fluorescent probes for biological imaging. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine may have potential applications in the development of new anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine and its potential uses in various fields of scientific research.
Synthesemethoden
The synthesis of 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine involves the reaction of 4-methyl-2H-thieno[3,2-d]diazaborinine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds under mild conditions and yields 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine as a white crystalline solid with a melting point of 185-186 °C.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as well as its ability to inhibit the growth of bacteria and fungi. Additionally, 1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine has been investigated for its potential use as a fluorescent probe in biological imaging.
Eigenschaften
CAS-Nummer |
58157-75-8 |
|---|---|
Produktname |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
Molekularformel |
C6H7BN2OS |
Molekulargewicht |
166.01 g/mol |
IUPAC-Name |
1-hydroxy-4-methyl-2H-thieno[3,2-d]diazaborinine |
InChI |
InChI=1S/C6H7BN2OS/c1-4-6-5(2-3-11-6)7(10)9-8-4/h2-3,9-10H,1H3 |
InChI-Schlüssel |
LVZUMSAOORDPBX-UHFFFAOYSA-N |
SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
Kanonische SMILES |
B1(C2=C(C(=NN1)C)SC=C2)O |
Andere CAS-Nummern |
58157-75-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



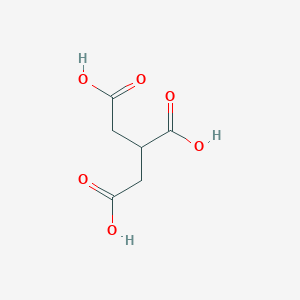
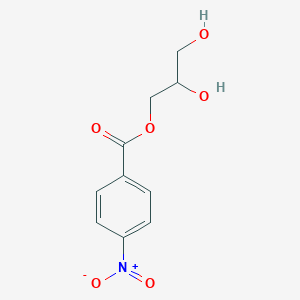
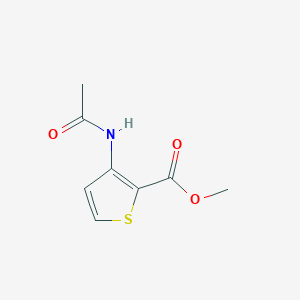
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
